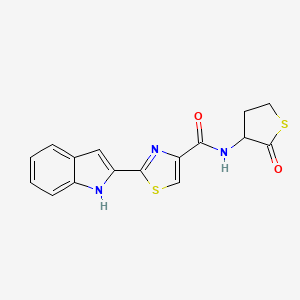
2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N3O2S2 and its molecular weight is 343.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide is a member of the thiazole and indole family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure includes an indole moiety linked to a thiazole and a carboxamide group, contributing to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models.
Case Study:
In a study examining the effects of thiazole derivatives on cancer cells, it was found that compounds similar to This compound exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Inhibiting the expression of pro-inflammatory cytokines is a key mechanism through which this compound may exert its effects.
Research Findings:
In an experimental model of inflammatory bowel disease (IBD), derivatives of thiazole were shown to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6, indicating a potential role in managing chronic inflammatory conditions .
The biological activity of This compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: The compound may interfere with key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Induction of Apoptosis: Evidence suggests that this compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table: Biological Activities
Propriétés
IUPAC Name |
2-(1H-indol-2-yl)-N-(2-oxothiolan-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(18-11-5-6-22-16(11)21)13-8-23-15(19-13)12-7-9-3-1-2-4-10(9)17-12/h1-4,7-8,11,17H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWLPKHQLDEGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













